molecular formula C8H7BrN2O B11822676 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one

Cat. No.: B11822676
M. Wt: 227.06 g/mol
InChI Key: CPMHCYCGMWHVQG-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-2-nitroaniline with acetic anhydride, followed by reduction and cyclization to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-5-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H7BrN2O/c1-4-2-3-5-7(6(4)9)11-8(12)10-5/h2-3H,1H3,(H2,10,11,12)

InChI Key

CPMHCYCGMWHVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)N2)Br

Origin of Product

United States

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